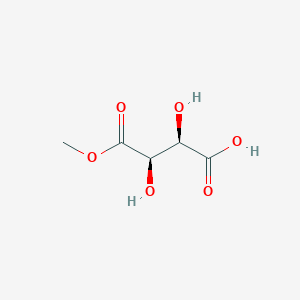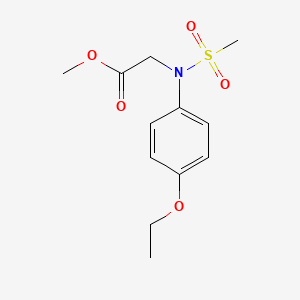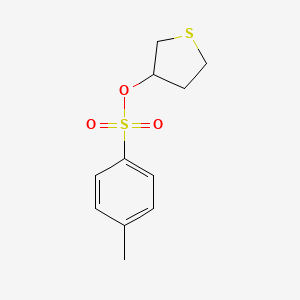![molecular formula C15H14ClNO4S B3126401 N-(2-氯苯基)-N-[(4-甲基苯基)磺酰基]甘氨酸 CAS No. 333459-19-1](/img/structure/B3126401.png)
N-(2-氯苯基)-N-[(4-甲基苯基)磺酰基]甘氨酸
描述
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as NPPG, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of NMDA receptor antagonists, which are known to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain.
科学研究应用
甘氨酸及其作用
甘氨酸是一种简单的氨基酸,在生物系统中具有重要作用。它参与各种生理和生化过程,使其成为科学研究中备受关注的化合物。
渗透调节剂和抗逆性:甘氨酸甜菜碱(由甘氨酸衍生)在植物中充当渗透调节剂,有助于抵御干旱、盐度和极端温度等环境因素的胁迫。这对于通过基因工程或外源应用来提高作物抗逆性具有重要意义 (Ashraf & Foolad, 2007)。
神经传递:甘氨酸在中枢神经系统中作为神经递质发挥作用。它调节 NMDA 受体,而 NMDA 受体对于学习和记忆至关重要。这导致了对甘氨酸治疗神经系统疾病潜力的研究 (Moskal et al., 2014)。
改善睡眠质量:研究表明,睡前摄入甘氨酸可以显着提高主观睡眠质量,为管理睡眠障碍提供了一种非药物选择 (Bannai & Kawai, 2012)。
属性
IUPAC Name |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIQDTVQNZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3126327.png)

![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)




acetate](/img/structure/B3126383.png)
![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)


